4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of butyrophenone research in pharmaceutical chemistry. The foundational work in this field traces back to 1958, when pharmaceutical chemist Paul Janssen synthesized haloperidol, the first clinically significant butyrophenone compound. Janssen's innovative approach involved creating a non-phenothiazine drug based on the opioid analgesic meperidine, which proved more potent against delusions and hallucinations than existing phenothiazine compounds.

The evolution of butyrophenone chemistry has been driven by the continuous search for compounds with improved therapeutic profiles and reduced side effects. Modern synthetic approaches have focused on structural modifications that enhance selectivity and efficacy while minimizing unwanted pharmacological effects. The incorporation of dioxane rings and fluorine substituents represents sophisticated molecular engineering aimed at optimizing the pharmacological properties of these compounds.

Research into novel butyrophenone derivatives has been particularly active in recent decades, with scientists exploring various structural modifications to create compounds with enhanced biological activity. The synthesis and exploration of novel butyrophenones have led to the identification of numerous analogs with interesting multireceptor binding profiles, contributing significantly to the understanding of structure-activity relationships in this chemical class.

Significance in Chemical Research

This compound holds considerable significance in chemical research due to its unique structural features and potential applications in pharmaceutical development. The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and certain cancers. Its structural framework allows for modifications that can enhance efficacy and reduce side effects in drug development programs.

The compound's importance extends beyond its direct pharmaceutical applications to its role in advancing our understanding of molecular recognition and receptor binding. Research has demonstrated that compounds in this class can exhibit selective potency against specific biological targets, making them valuable tools for probing biological mechanisms. The presence of both the dioxane ring system and the fluorinated aromatic moiety provides researchers with a scaffold for developing structure-activity relationships.

In the field of organic synthesis, this compound demonstrates utility as both a synthetic intermediate and a reagent in various chemical transformations. The stability provided by the dioxane ring system, combined with the reactivity modulation introduced by the fluorine substituent, makes it particularly valuable for specialized synthetic applications. Researchers have utilized similar compounds in Friedel-Crafts acylation reactions, nucleophilic substitution processes, and Grignard reactions, demonstrating the versatility of this chemical framework.

The compound's significance is further enhanced by its potential role in understanding multireceptor pharmacology. Studies of related butyrophenone analogs have revealed complex binding profiles involving dopamine receptor subtypes, serotonin receptor subtypes, histamine receptors, muscarinic receptors, and various neurotransmitter transporters. This multitarget activity profile makes compounds in this class particularly valuable for developing polypharmacological approaches to complex diseases.

Overview of Structural Features and Properties

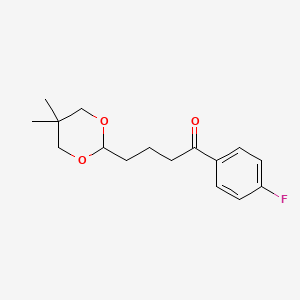

The molecular structure of this compound incorporates several distinctive structural elements that contribute to its chemical and biological properties. The compound features a six-membered dioxane ring with geminal dimethyl substituents at the 5-position, providing conformational stability and influencing the overall molecular geometry. This dioxane moiety is connected through a four-carbon alkyl chain to a fluorinated butyrophenone group, creating a complex three-dimensional structure with specific stereochemical considerations.

Table 1: Fundamental Molecular Properties

The compound's physical properties reflect the influence of its complex molecular structure on its behavior in different environments. Computational predictions suggest specific thermal and density characteristics that are important for handling and application considerations.

Table 2: Predicted Physical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Boiling Point | 374.4 ± 22.0 °C | Computational Prediction | |

| Density | 1.073 ± 0.06 g/cm³ | Computational Prediction | |

| Molecular Descriptor Number | MFCD03844243 | Database Assignment |

The fluorine atom in the para position of the phenyl ring significantly influences the compound's electronic properties and potential biological activity. Fluorine substitution is known to affect lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of fluorine can enhance the compound's ability to interact with specific receptor sites while potentially improving its pharmacokinetic profile.

The dioxane ring system contributes both conformational rigidity and specific spatial orientation to the molecule. The geminal dimethyl groups at the 5,5-position of the dioxane ring provide steric bulk that can influence molecular recognition events and conformational preferences. This structural feature is particularly important for determining the compound's three-dimensional shape and its ability to fit into specific binding sites.

The ketone functionality within the butyrophenone moiety serves as both an important pharmacophore element and a potential site for chemical modification. This carbonyl group can participate in hydrogen bonding interactions and may serve as a recognition element for specific biological targets. The four-carbon alkyl chain connecting the dioxane ring to the phenyl ketone provides conformational flexibility while maintaining the overall molecular framework necessary for biological activity.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRNPVZWWUSQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645930 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-09-9 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone typically involves multiple steps. One common method starts with the preparation of the dioxane ring, followed by the introduction of the fluorinated phenyl group and the butyrophenone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Intermediates

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders and certain cancers. The compound's structure allows for modifications that enhance its efficacy and reduce side effects.

Case Study: Synthesis of Antipsychotic Agents

In a study focusing on the synthesis of novel antipsychotic agents, researchers utilized this compound as a key intermediate. The modifications made to this compound resulted in derivatives that exhibited improved binding affinity to dopamine receptors, thus enhancing their therapeutic potential against schizophrenia .

Chemical Synthesis and Catalysis

Due to its unique dioxane structure, this compound is also employed in various chemical synthesis processes. It acts as a solvent and reagent in reactions requiring high stability and low reactivity under specific conditions.

Table 1: Chemical Reactions Utilizing this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl3 catalyst | 85 | |

| Nucleophilic Substitution | Aqueous medium | 90 | |

| Grignard Reaction | Ether solvent | 75 |

Biological Studies

The compound has been evaluated for its biological activity, particularly in the context of cancer research. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

A comprehensive cytotoxicity assay was conducted using human breast cancer cell lines (MCF-7). The results indicated that compounds derived from this compound displayed significant inhibition of cell proliferation at concentrations as low as 10 µM .

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

- CAS: Not specified (Fluorochem product list).

- Differences: Substitution Pattern: Difluoro (2',4') vs. monofluoro (4') in the target compound. Chain Length: Valerophenone (five-carbon chain) vs. butyrophenone (four-carbon).

- Implications : Increased fluorine content may enhance electron-withdrawing effects, while longer chains could alter pharmacokinetics .

2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

- CAS : 898756-99-5 .

- Differences : Chlorine replaces fluorine; dichloro substitution at 2',6' positions.

- Implications : Chlorine’s larger atomic radius and higher lipophilicity may increase membrane permeability but reduce metabolic stability compared to fluorine .

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylbutyrophenone

Alkyl- and Aryl-Substituted Analogs

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone

Pharmacologically Relevant Butyrophenones

Haloperidol

- Structure: 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone .

- Differences : Piperidine ring and chlorophenyl group replace the dioxane and fluorophenyl in the target compound.

- Implications : Haloperidol’s antipsychotic activity derives from dopamine receptor antagonism, a mechanism less likely in the target compound due to structural divergence .

Structural and Functional Implications

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone (CAS Number: 898786-04-4) is a synthetic compound with potential biological activity, particularly in the context of cancer research and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C₁₆H₂₁FO₃

- Melting Point : 60–61 °C

- Hazard Classification : Irritant

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Cytotoxicity : This compound has shown cytotoxic effects against various tumor cell lines. The mechanism involves the modulation of mRNA splicing and interference with the spliceosome complex, which is crucial for mRNA processing and stability .

- Cell Cycle Arrest : Studies have reported that this compound can induce cell cycle arrest at both G1 and G2/M phases in mammalian cell lines. This effect is associated with the inhibition of nuclear retention of pre-mRNA and the translation of unspliced mRNA .

Research Findings

Recent studies have focused on the biological activity of this compound and its analogs. Key findings include:

- Cytotoxicity in Tumor Cell Lines : The compound demonstrated significant cytotoxicity (IC50 values in the low nanomolar range) against several cancer cell lines, including those resistant to conventional therapies .

- Selective Activity : It has been noted for its selective potency in killing specific cancer cell lines, particularly in cases where traditional treatments fail .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

| Study | Cell Line | IC50 (nM) | Observations |

|---|---|---|---|

| Study A | JeKo-1 (Mantle Cell Lymphoma) | <5 | Significant reduction in cell viability |

| Study B | JVM-2 (Mantle Cell Lymphoma) | <5 | Induced accumulation in G2/M phase |

| Study C | RKO (Colon Carcinoma) | 336 | Enhanced antiproliferative effects observed |

These case studies demonstrate the compound's potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-fluorobutyrophenone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Two primary approaches are suggested based on analogous compounds:

- Nucleophilic Aromatic Substitution : React a fluorinated aryl precursor (e.g., 4-fluorophenyl derivatives) with a 5,5-dimethyl-1,3-dioxane-containing intermediate. Use Cs₂CO₃ as a base in anhydrous DMF at elevated temperatures (130°C), followed by extraction and recrystallization (e.g., CH₂Cl₂/EtOAc) for purification .

- Friedel-Crafts Acylation : Employ a chloro- or fluorobutyroyl chloride with a substituted benzene under Lewis acid catalysis (e.g., AlCl₃). Monitor pH (3–6) and use steam distillation for isolation, as seen in related butyrophenone syntheses .

Optimization Tips: Adjust stoichiometry of fluorinated reagents (e.g., 2.0 equiv of 1,3-dichloro-4-fluorobenzene), and control reaction time (14–16 hours) to minimize byproducts .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm the presence of the 5,5-dimethyl-1,3-dioxane ring (e.g., δ ~5.46 ppm for the dioxane proton) and fluorine substitution (absence of proton signals at the 4'-position) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and compare with theoretical values.

Q. How does the presence of the 5,5-dimethyl-1,3-dioxane moiety influence the compound’s physicochemical properties?

- Methodological Answer : The dioxane ring enhances steric bulk and lipophilicity, which can be quantified via:

- LogP Measurements : Compare with non-dioxane analogs (e.g., 4'-fluorobutyrophenone derivatives) using shake-flask or computational methods (e.g., ChemAxon).

- Solubility Studies : Perform equilibrium solubility assays in PBS (pH 7.4) or DMSO. The dioxane group may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .

Advanced Research Questions

Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound in neuropharmacological contexts?

- Methodological Answer :

- In Vitro Receptor Binding Assays : Screen against dopamine D₂ and serotonin 5-HT₂A receptors (common targets for butyrophenones like haloperidol ). Use radioligand displacement assays (e.g., ³H-spiperone for D₂ receptors).

- Molecular Docking : Model interactions of the dioxane and fluorophenyl groups with receptor binding pockets (e.g., using AutoDock Vina or Schrödinger Suite). Compare with known antipsychotics to identify critical substituent effects .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields across different studies?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (e.g., catalyst purity, solvent dryness) and biological assay protocols (e.g., cell line viability, incubation time).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts in fluorinated syntheses) that may skew bioactivity results .

- Meta-Analysis : Compare datasets from independent studies (e.g., PubChem BioAssay) to isolate variables like temperature or reagent ratios affecting yield .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Perform time-dependent inhibition assays (e.g., enoyl-ACP reductase, a target for antimicrobial agents) to determine IC₅₀ and inhibition mode (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and target enzymes.

- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, informing dosage adjustments for in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.